11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dibenzo[b,e][1,4]diazepin-1-one core, substituted with a 3,5-di-tert-butyl-4-hydroxyphenyl group and two methyl groups. Its structure imparts significant stability and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate diamine and diketone precursors under acidic or basic conditions.
Introduction of the 3,5-di-tert-butyl-4-hydroxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,5-di-tert-butyl-4-hydroxybenzene and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the diazepinone core can be reduced to form a corresponding alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions with strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Neuroprotection: It may interact with neuronal receptors and signaling pathways to protect against neurodegenerative processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxyanisole: Another antioxidant compound with similar structural features.
Uniqueness
11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique dibenzo[b,e][1,4]diazepin-1-one core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H38N2O2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
6-(3,5-ditert-butyl-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H38N2O2/c1-27(2,3)18-13-17(14-19(26(18)33)28(4,5)6)25-24-22(15-29(7,8)16-23(24)32)30-20-11-9-10-12-21(20)31-25/h9-14,25,30-31,33H,15-16H2,1-8H3 |
InChI Key |
HVSHJMSHWGEBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
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